5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid
Overview
Description
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonamide and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets could be related to these biological activities.
Mode of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound might interact with its targets to modulate their function, leading to the observed biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound is soluble in some polar organic solvents, such as dimethyl sulfoxide (dmso) and dichloromethane (dcm), which may influence its bioavailability .
Result of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound might have a variety of effects at the molecular and cellular level .
Action Environment
The action of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound is stable under regular storage conditions but should be protected from moisture and light exposure . These factors could potentially affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are primarily driven by the compound’s sulfonamide group, which can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, the sulfonamide group of this compound can form hydrogen bonds with the catalytic residues of enzymes, preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with transcription factors, altering their DNA-binding affinity and transcriptional activity, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These findings highlight the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, such as albumin, which can influence its distribution and bioavailability . The transport and distribution properties of this compound are critical for its therapeutic efficacy and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid typically involves the formation of the thiophene ring followed by the introduction of the sulfonamide and carboxylic acid groups. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is unique due to the presence of both sulfonamide and carboxylic acid groups, which provide a combination of chemical reactivity and biological activity not commonly found in other thiophene derivatives
Properties
IUPAC Name |
5-(methanesulfonamido)-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S2/c1-17(14,15)11-7-2-3-8-6(4-7)5-9(16-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSJQRVNCNTMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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